

Solid-Phase Extraction of Risperidone-d4: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Risperidone-d4*

Cat. No.: *B017335*

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This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of **Risperidone-d4** from biological matrices. The information is intended for researchers, scientists, and drug development professionals involved in the quantitative analysis of risperidone and its metabolites. **Risperidone-d4** is a deuterated internal standard crucial for the accurate quantification of risperidone in pharmacokinetic and toxicological studies.

Introduction

Risperidone is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Accurate measurement of its concentration in biological samples is essential for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as **Risperidone-d4**, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variability in sample preparation and instrument response. Solid-phase extraction is a widely used technique for the clean-up and concentration of analytes from complex biological matrices prior to analysis. This document outlines a robust SPE protocol for the efficient extraction of **Risperidone-d4**.

Data Summary

The following table summarizes key quantitative data related to the solid-phase extraction and analysis of risperidone, which is directly applicable to **Risperidone-d4** due to their identical chemical properties.

Parameter	Value	Matrix	SPE Sorbent	Analytical Method	Reference
Recovery	92.4%	Human Serum	Waters OASIS® HLB	HPLC-UV	[1]
Recovery	68.96% - 71.51%	Rat Plasma	Not Specified	UPLC-MS/MS	[2]
Recovery	>89%	Human Plasma, Urine, Saliva	C8	MEPS-LC-UV	
Limit of Quantification (LOQ)	0.2 ng/mL	Human Plasma	Mixed-mode	LC-MS/MS	[3]
Limit of Quantification (LOQ)	2.5 ng/mL	Human Serum	C8	LC-MS/MS	[4]
Linearity Range	0.2 - 100 ng/mL	Human Plasma	Mixed-mode	LC-MS/MS	[3]
Linearity Range	2.5 - 160 ng/mL	Human Serum	C8	LC-MS/MS	[4]
Intra-day Precision (%RSD)	1.1% - 8.2%	Human Serum	C8	LC-MS/MS	[4]
Inter-day Precision (%RSD)	1.1% - 8.2%	Human Serum	C8	LC-MS/MS	[4]

Experimental Protocols

This section provides a detailed methodology for the solid-phase extraction of **Risperidone-d4** from plasma or serum. This protocol is a composite of best practices from published methods for risperidone.

Materials:

- SPE Cartridge: Mixed-mode cation exchange (e.g., Oasis MCX) or polymeric reversed-phase (e.g., Oasis HLB, Strata-X). A C8 sorbent can also be effective.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- Biological Sample: Plasma or serum containing **Risperidone-d4** as an internal standard.
- Reagents:
 - Methanol (HPLC grade)
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade or deionized)
 - Formic acid or Ammonium hydroxide (for pH adjustment)
 - Internal Standard Spiking Solution (**Risperidone-d4** in a suitable solvent)

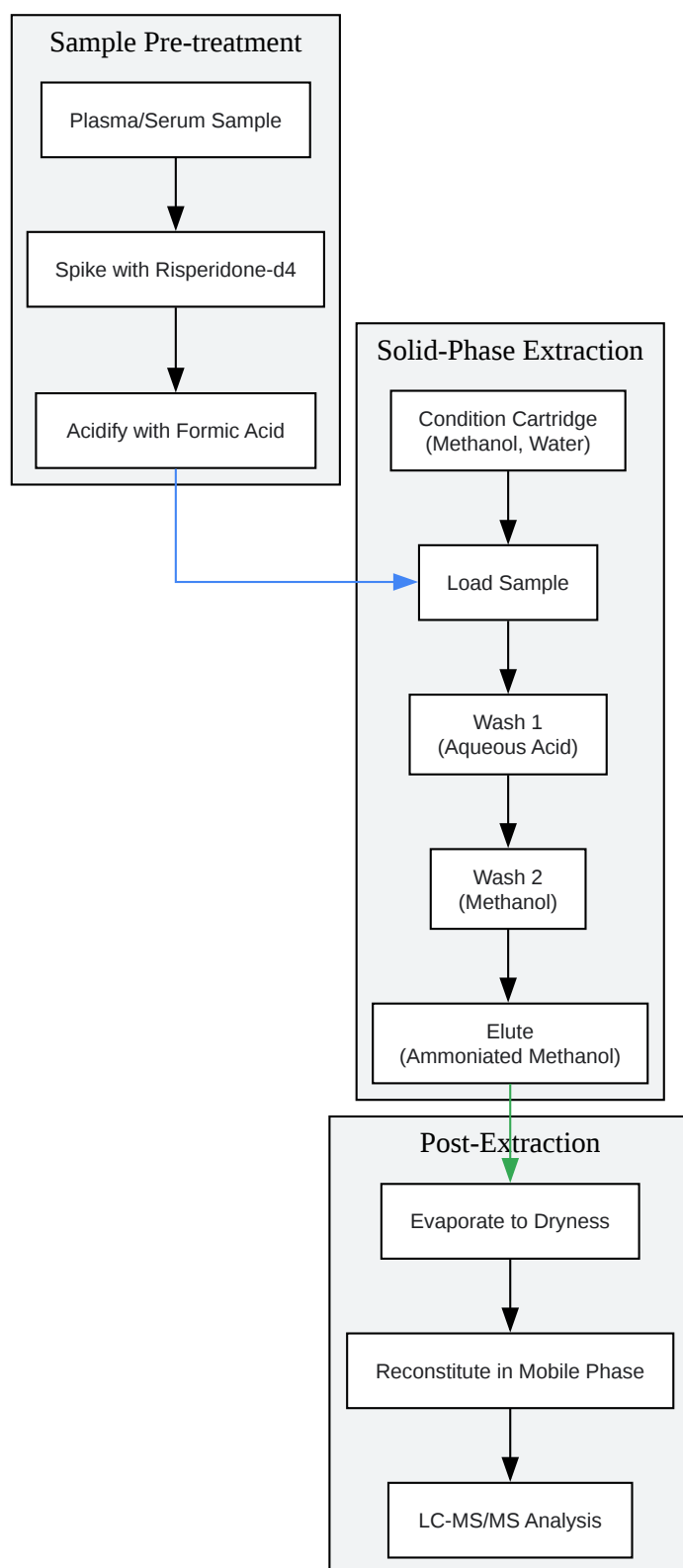
Protocol:

- Sample Pre-treatment:
 - Thaw plasma or serum samples at room temperature.
 - Vortex the samples to ensure homogeneity.
 - Spike the samples with the appropriate concentration of **Risperidone-d4** internal standard solution.
 - Acidify the sample by adding an equal volume of 2% formic acid in water. This step protonates the basic risperidone molecule, enhancing its retention on a cation exchange sorbent.

- SPE Cartridge Conditioning:
 - Condition the SPE cartridge by passing 1 mL of methanol through the sorbent bed.
 - Equilibrate the cartridge by passing 1 mL of water through the sorbent bed. Ensure the sorbent does not go dry before sample loading.
- Sample Loading:
 - Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).
- Washing:
 - Wash the cartridge with 1 mL of 2% formic acid in water to remove hydrophilic interferences.
 - Wash the cartridge with 1 mL of methanol to remove lipophilic interferences.
- Elution:
 - Elute the analyte and the internal standard with 1 mL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the charge on the risperidone molecule, releasing it from the sorbent.
 - Collect the eluate in a clean collection tube.
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
 - Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
 - Vortex the reconstituted sample to ensure complete dissolution.
 - Transfer the sample to an autosampler vial for analysis.

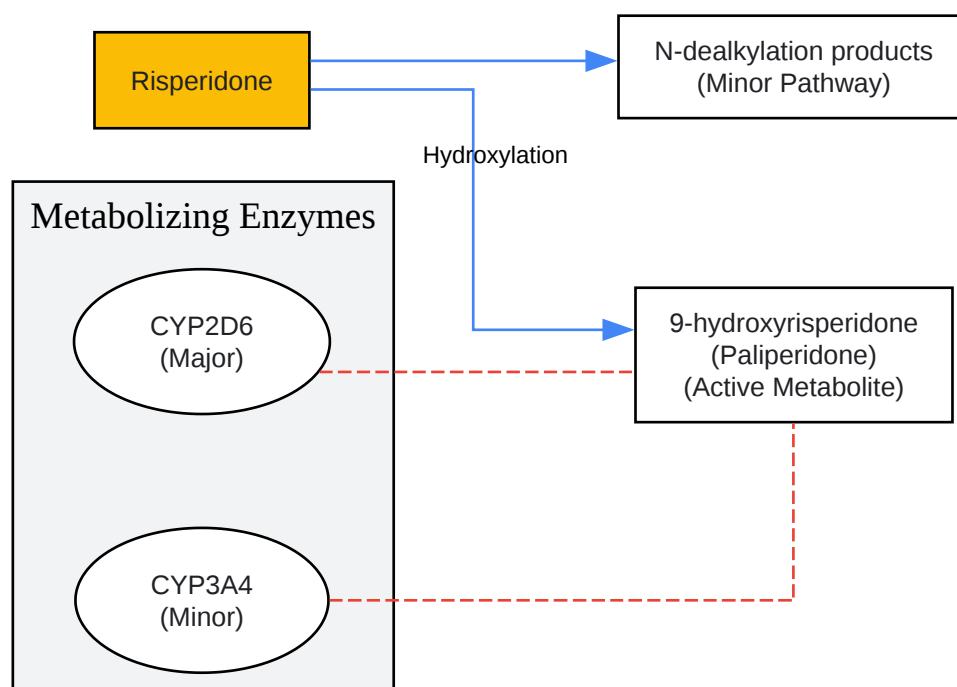
Visualizations

The following diagrams illustrate the solid-phase extraction workflow and the metabolic pathway of risperidone.



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Caption: Solid-phase extraction workflow for **Risperidone-d4**.



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Caption: Metabolic pathway of Risperidone.

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